molecular formula C16H31NNaO3 B1603138 Sodium lauroyl methylaminopropionate CAS No. 21539-58-2

Sodium lauroyl methylaminopropionate

Cat. No.: B1603138
CAS No.: 21539-58-2
M. Wt: 308.41 g/mol
InChI Key: NBDYSLCMCUDINP-UHFFFAOYSA-N
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Description

Sodium lauroyl methylaminopropionate is an amino acid-based surfactant derived from N-methyl-β-alanine and lauric acid. It is commonly used in cosmetic and personal care products due to its mildness and effective cleansing properties. This compound is known for its ability to produce a rich, stable foam and is often found in shampoos, body washes, and facial cleansers .

Properties

CAS No.

21539-58-2

Molecular Formula

C16H31NNaO3

Molecular Weight

308.41 g/mol

IUPAC Name

sodium;3-[dodecanoyl(methyl)amino]propanoate

InChI

InChI=1S/C16H31NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16(19)20;/h3-14H2,1-2H3,(H,19,20);

InChI Key

NBDYSLCMCUDINP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N(C)CCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CCC(=O)O.[Na]

Other CAS No.

21539-58-2

sequence

X

Origin of Product

United States

Preparation Methods

Acylation of N-methyl-β-alanine with Lauric Acid

  • Reaction Principle:
    N-methyl-β-alanine (an amino acid derivative) reacts with lauric acid (a fatty acid) in the presence of a base to form the corresponding amide intermediate.
  • Base Utilization:
    Sodium hydroxide is commonly used to facilitate the formation of the sodium salt of the product.
  • Reaction Conditions:
    The reaction mixture is heated to promote acylation, typically under controlled temperature and stirring conditions to ensure complete reaction.
  • Neutralization:
    After acylation, the mixture is neutralized with sodium hydroxide to convert the intermediate into sodium lauroyl methylaminopropionate.

Industrial Production Process

Step Description
Mixing N-methyl-β-alanine and lauric acid are combined in a reactor vessel.
Heating The mixture is heated to a temperature that facilitates acylation (typically 70–85 °C).
Neutralization Sodium hydroxide is added to neutralize the reaction mixture and form the sodium salt.
Purification The product is purified by filtration and drying to obtain the final compound in solid or solution form.

This sequence ensures high conversion rates and product purity suitable for cosmetic applications.

Alternative Synthetic Routes and Catalysis

While the direct acylation method is common, related N-acyl amino acid surfactants are sometimes prepared via acid chloride intermediates. For example, lauroyl chloride can be synthesized from lauric acid using thionyl chloride, then reacted with amino acid derivatives under Schotten-Baumann conditions (aqueous base environment) to form the surfactant.

  • Catalytic Role of Surfactants:
    Some processes use the surfactant itself as a catalyst in the preparation of acid chlorides to improve yield and reduce purification steps.
  • Environmental and Efficiency Benefits:
    This approach avoids harsh reagents and reduces energy consumption by eliminating extensive distillation or crystallization steps.

Continuous Production Methods

Recent advances include continuous production techniques for related compounds such as sodium lauroylmethyl taurate, which share similar synthetic principles with this compound.

  • Continuous Reactor Setup:
    Reactants are continuously fed into a reactor where acylation and neutralization occur in a controlled flow process.
  • Advantages:
    • High conversion efficiency
    • Increased production capacity
    • Lower production costs due to reduced labor and equipment needs
  • Process Control:
    Temperature and stirring speed are carefully maintained to optimize reaction kinetics and product quality.

Reaction Conditions and Parameters from Research and Patents

Parameter Typical Range/Value Notes
Temperature 70–85 °C Heating to facilitate acylation and mixing
Stirring Speed 1000–2500 rpm Ensures uniform mixing during reaction
Reaction Time 10–40 minutes Varies depending on batch size and method
Neutralization Agent Sodium hydroxide (NaOH) Used to form sodium salt and adjust pH
Purification Filtration and drying Removes impurities and isolates the product

These parameters are adapted depending on scale and desired product specifications.

Chemical Reaction Analysis

  • Primary Reaction:
    $$
    \text{N-methyl-β-alanine} + \text{Lauric acid} \xrightarrow[\text{heat}]{\text{NaOH}} \text{this compound}
    $$

  • Side Reactions:
    Hydrolysis can occur in aqueous environments, reverting the product to lauric acid and N-methyl-β-alanine. Oxidation and substitution reactions are possible but typically avoided in controlled synthesis.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Direct Acylation N-methyl-β-alanine + lauric acid + NaOH, heat Simple, cost-effective Requires precise control of pH and temperature
Acid Chloride Route Lauric acid → lauroyl chloride → reaction with amine High purity, catalytic options Use of hazardous reagents (thionyl chloride)
Continuous Production Flow reactor with continuous feeding and neutralization High throughput, cost-efficient Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: Sodium lauroyl methylaminopropionate primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Sodium lauroyl methylaminopropionate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of emulsions and the effective removal of dirt and oils from surfaces. The compound interacts with lipid membranes, disrupting their structure and facilitating the solubilization of hydrophobic substances .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Sodium lauroyl methylaminopropionate is often compared with other amino acid-based surfactants such as:

Uniqueness: this compound is unique due to its specific combination of N-methyl-β-alanine and lauric acid, which provides a balance of mildness and effective cleansing. Its ability to form stable emulsions and rich foam makes it particularly valuable in personal care formulations .

Q & A

Q. What are the primary physicochemical properties of SLMaP, and how are they experimentally determined?

SLMaP (CAS RN: 21539-58-2) is an anionic surfactant classified under acyl amino acid salts. Key properties include:

  • pH Stability : Effective in a pH range of 6.0–9.5, with optimal foaming observed in weakly acidic to neutral conditions (3% solution) .
  • Solubility : Highly soluble in water due to its ionic nature.
  • Critical Micelle Concentration (CMC) : Determined via surface tension measurements using a tensiometer. Methodological steps:
  • Prepare SLMaP solutions at varying concentrations.
  • Measure surface tension using the Du Noüy ring method.
  • Plot surface tension vs. log concentration; the inflection point indicates CMC .

Q. How is SLMaP synthesized, and what purity validation methods are recommended?

SLMaP is synthesized via acylation of methylaminopropionic acid with lauroyl chloride, followed by neutralization with sodium hydroxide. Key validation steps:

  • Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 210 nm). Compare retention times against a certified reference standard.
  • Impurity Profiling : Detect residual lauroyl chloride via GC-MS or FTIR spectroscopy .

Q. What analytical techniques are suitable for quantifying SLMaP in complex formulations?

  • HPLC-ELSD (Evaporative Light Scattering Detector) : Effective for quantifying SLMaP without chromophores. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Titrimetry : Acid-base titration to determine free carboxylate groups, validated against standard solutions .

Advanced Research Questions

Q. How does pH variability affect SLMaP’s foaming efficiency and colloidal stability?

Experimental design:

  • Prepare SLMaP solutions (1–5% w/v) at pH 3.0–10.0 using buffer systems.
  • Measure foam volume using a Ross-Miles apparatus.
  • Assess colloidal stability via dynamic light scattering (DLS) over 24 hours. Findings:
  • Foam volume peaks at pH 6.0–8.0 due to optimal charge balance .
  • Aggregation occurs at pH < 5.0 due to protonation of carboxylate groups, reducing solubility .

Q. What experimental approaches resolve contradictions in SLMaP’s cytotoxicity data?

Conflicting reports on cytotoxicity may arise from:

  • Impurity Variability : Residual methylaminopropionic acid or lauroyl chloride in batches.
  • Cell Line Sensitivity : Use multiple cell lines (e.g., HaCaT keratinocytes, 3T3 fibroblasts) and standardized MTT assays. Mitigation:
  • Purify SLMaP via recrystallization.
  • Include positive controls (e.g., SDS) and normalize data to cell viability baselines .

Q. How can SLMaP’s interactions with skin proteins be evaluated to assess mildness?

Methodology:

  • Ex Vivo Studies : Incubate SLMaP with human stratum corneum proteins (e.g., keratin) at 37°C.
  • SDS-PAGE : Analyze protein denaturation patterns.
  • Circular Dichroism (CD) : Monitor changes in protein secondary structure. Outcome: SLMaP exhibits lower denaturation activity compared to harsher surfactants like SLS .

Q. What in silico models predict SLMaP’s environmental persistence and biodegradability?

Tools:

  • EPI Suite : Estimates biodegradability (e.g., BIOWIN model).
  • Molecular Dynamics (MD) Simulations : Model interactions with soil enzymes (e.g., lipases). Validation: Compare predictions with OECD 301F biodegradation test results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium lauroyl methylaminopropionate
Reactant of Route 2
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Sodium lauroyl methylaminopropionate

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